(2-Bromo-2-methylcyclopropyl)methanol: A Technical Guide for Chemical Researchers
(2-Bromo-2-methylcyclopropyl)methanol: A Technical Guide for Chemical Researchers
Introduction
(2-Bromo-2-methylcyclopropyl)methanol is a niche yet intriguing chemical entity for researchers in organic synthesis and medicinal chemistry. Its compact, three-dimensional structure, combining the functionalities of a primary alcohol and a tertiary bromide on a strained cyclopropane ring, presents a unique scaffold for the development of novel molecular architectures. This guide provides an in-depth look at its chemical identity, plausible synthetic routes, anticipated spectroscopic characteristics, and its potential applications, particularly in the realm of drug discovery. While specific experimental data for this compound is not widely available in public literature, this document leverages established chemical principles and data from closely related analogs to offer a comprehensive technical overview for the research community.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identifiers and fundamental properties is paramount for any scientific investigation.
Chemical Identifiers
The foundational step in characterizing any chemical compound is to establish its unique identifiers.
| Identifier | Value | Source |
| CAS Number | 1823958-85-5 | Commercial Supplier Data |
| IUPAC Name | (2-Bromo-2-methylcyclopropyl)methanol | IUPAC Nomenclature |
| Molecular Formula | C₅H₉BrO | PubChemLite[1] |
| Molecular Weight | 165.03 g/mol | Calculated |
| Canonical SMILES | CC1(C(C1)CO)Br | PubChemLite[1] |
| InChI Key | DLEUEWUKWDRKGD-UHFFFAOYSA-N | PubChemLite[1] |
Physicochemical Properties (Predicted)
In the absence of extensive experimental data, computational predictions and comparisons with analogous structures provide valuable insights into the physicochemical properties of (2-Bromo-2-methylcyclopropyl)methanol.
| Property | Predicted Value | Notes |
| Boiling Point | ~180-200 °C | Estimated based on the boiling points of similar functionalized cyclopropanes, likely to be higher than (2-methylcyclopropyl)methanol due to the bromine atom. |
| Density | ~1.4-1.5 g/cm³ | The presence of bromine is expected to significantly increase the density compared to its non-brominated analog. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | Polarity is influenced by both the hydroxyl group and the bromo-substituted carbon. |
| LogP | ~1.5 - 2.0 | The lipophilicity is increased by the methyl and bromo substituents, balanced by the hydrophilicity of the alcohol. |
Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for (2-Bromo-2-methylcyclopropyl)methanol is not readily found, a plausible and efficient synthetic strategy can be devised based on well-established cyclopropanation reactions. The Simmons-Smith reaction and its modifications are particularly well-suited for the synthesis of cyclopropylmethanols from allylic alcohols.[2][3][4]
Proposed Synthetic Pathway: Simmons-Smith Cyclopropanation
The most logical precursor for the synthesis of (2-Bromo-2-methylcyclopropyl)methanol is 2-bromo-2-methyl-2-propen-1-ol. The cyclopropanation of this allylic alcohol using a zinc carbenoid would yield the target molecule.
Experimental Protocol: Synthesis of (2-Bromo-2-methylcyclopropyl)methanol
Reaction:
A proposed Simmons-Smith cyclopropanation reaction.
Materials:
-
2-Bromo-2-methyl-2-propen-1-ol
-
Diethylzinc (Et₂Zn) or Zinc-Copper couple (Zn(Cu))
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-bromo-2-methyl-2-propen-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add diethylzinc (or activated zinc-copper couple) at 0 °C.
-
Slowly add a solution of diiodomethane in anhydrous diethyl ether to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2-Bromo-2-methylcyclopropyl)methanol.
Causality of Experimental Choices:
-
Inert Atmosphere: Diethylzinc is pyrophoric and reacts violently with air and moisture. The use of an inert atmosphere is a critical safety measure.
-
Anhydrous Solvents: The Simmons-Smith reagent is sensitive to water. Anhydrous solvents are essential to prevent the decomposition of the reagent and ensure a high yield of the cyclopropanated product.
-
Slow Addition at Low Temperature: The reaction is exothermic. Slow addition of the diiodomethane solution at 0 °C helps to control the reaction rate and prevent the formation of byproducts.
-
Aqueous Workup with NH₄Cl: The ammonium chloride solution is used to quench the reaction by protonating any remaining organozinc species, forming ethane and zinc salts which can be removed in the aqueous phase.
Spectroscopic Characterization (Anticipated)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the diastereotopic protons of the cyclopropane ring and the methylene group.
-
CH₂OH (Hydroxymethyl Protons): A multiplet (likely an AB quartet further coupled to the cyclopropyl proton) is expected in the range of 3.5-4.0 ppm.
-
CH (Cyclopropyl Methine Proton): A multiplet in the region of 0.8-1.5 ppm, coupled to the hydroxymethyl protons and the other cyclopropyl protons.
-
CH₂ (Cyclopropyl Methylene Protons): Two distinct multiplets in the upfield region of 0.5-1.2 ppm, due to their diastereotopic nature.
-
CH₃ (Methyl Protons): A singlet in the range of 1.2-1.7 ppm.
-
OH (Hydroxyl Proton): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of distinct carbon environments.
-
C-Br (Quaternary Carbon): A signal in the range of 50-65 ppm.
-
C-CH₂OH (Cyclopropyl Carbon): A signal in the range of 20-35 ppm.
-
CH₂OH (Hydroxymethyl Carbon): A signal in the downfield region of 60-70 ppm.
-
CH₂ (Cyclopropyl Methylene Carbon): A signal in the upfield region of 10-25 ppm.
-
CH₃ (Methyl Carbon): A signal in the range of 20-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the presence of key functional groups.[6][7][12]
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks in the range of 2850-3000 cm⁻¹.
-
C-H Stretch (Cyclopropyl): A characteristic peak often observed around 3050-3100 cm⁻¹.
-
C-O Stretch: A strong absorption in the region of 1000-1260 cm⁻¹.
-
C-Br Stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum is expected to show a pair of peaks for the molecular ion at m/z 164 and 166 with a characteristic 1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[9]
-
Key Fragments: Common fragmentation pathways would likely involve the loss of a bromine atom ([M-Br]⁺), a hydroxymethyl radical ([M-CH₂OH]⁺), or water ([M-H₂O]⁺).
Safety and Handling
Given the absence of a specific Material Safety Data Sheet (MSDS) for (2-Bromo-2-methylcyclopropyl)methanol, a cautious approach to its handling is imperative. The safety precautions should be based on the known hazards of structurally similar compounds, such as tertiary alkyl bromides and functionalized cyclopropanes.[13][14][15]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Potential Hazards:
-
Skin and Eye Irritation: Similar to other alkyl halides, this compound may cause skin and eye irritation upon contact.
-
Toxicity: The toxicological properties have not been thoroughly investigated. It should be handled as a potentially hazardous substance.
-
Reactivity: The strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions (e.g., strong acids or catalytic hydrogenation). The tertiary bromide may undergo nucleophilic substitution or elimination reactions.
Applications in Drug Discovery and Development
The incorporation of the cyclopropyl motif into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacological properties.[16][17][18] (2-Bromo-2-methylcyclopropyl)methanol serves as a valuable building block for introducing this three-dimensional and rigid scaffold.
Role of the Cyclopropyl Group
The unique structural and electronic properties of the cyclopropane ring can confer several advantages to a drug molecule:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to those in linear alkyl chains.
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity (LogP), solubility, and membrane permeability.
-
Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for a gem-dimethyl group or a double bond, offering a different spatial arrangement and electronic profile.
Synthetic Utility
(2-Bromo-2-methylcyclopropyl)methanol provides multiple points for synthetic diversification, making it a versatile building block.
Potential synthetic transformations of (2-Bromo-2-methylcyclopropyl)methanol.
-
Derivatization of the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to esters and ethers, allowing for the introduction of a wide range of functional groups.
-
Substitution of the Bromine Atom: The tertiary bromide is expected to undergo nucleophilic substitution reactions, likely via an S_N1 mechanism due to the stability of the resulting tertiary cyclopropylcarbinyl cation.[19][20] This allows for the introduction of various nucleophiles. It can also participate in organometallic coupling reactions.
-
Elimination Reactions: Under basic conditions, elimination of HBr could lead to the formation of a methylenecyclopropane derivative.
Conclusion
(2-Bromo-2-methylcyclopropyl)methanol represents a promising, albeit underexplored, building block for chemical synthesis. Its unique combination of functional groups on a rigid cyclopropane core offers significant potential for the creation of novel and structurally diverse molecules. While a comprehensive experimental dataset for this specific compound is currently lacking, this technical guide provides a solid foundation for researchers by extrapolating from the known chemistry of analogous structures. As the demand for three-dimensional scaffolds in drug discovery continues to grow, compounds like (2-Bromo-2-methylcyclopropyl)methanol are poised to play an increasingly important role in the development of the next generation of therapeutics.
References
- O'Brien, P., et al. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. University of York.
-
Bull, J. A., et al. (2017). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 23(45), 10949-10955. [Link]
- Supporting Information for relevant experimental procedures. (n.d.).
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.
-
Wikipedia contributors. (2023). Simmons–Smith reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Yang, J., & Chen, L. (2023). Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. Organic Chemistry Frontiers, 10(15), 3766-3772. [Link]
- Sigma-Aldrich. (2024).
-
PubChem. (n.d.). (2-Methylcyclopropyl)methanol. National Center for Biotechnology Information. [Link]
-
Grote, T., et al. (2016). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 7(3), 2216-2220. [Link]
-
Kumar, A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Methylcyclopropanemethanol.
- Infrared Spectroscopy. (n.d.). University of Colorado Boulder.
- NP-MRD. (n.d.).
-
PubChemLite. (n.d.). (2-bromo-2-methylcyclopropyl)methanol. [Link]
- Fisher Scientific. (2023).
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. [Link]
-
PubChem. (n.d.). 2-Bromo-1-Cyclopropylethanol. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthesis of (2‐methylenecyclopropyl)methanol (8). [Link]
-
Organic Syntheses. (n.d.). Diethyl zinc. [Link]
- Pearson+. (n.d.). a.
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]
- Google Patents. (n.d.). WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- Pearson+. (n.d.). Explain how the following changes affect the rate of the reaction of 2-bromo-2-methylbutane with methanol.
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. [Link]
- Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid.
-
Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. [Link]
- Sigma-Aldrich. (2015).
- Google Patents. (n.d.). CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal.
- Vaia. (n.d.). How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures?
- CDH Fine Chemical. (n.d.).
-
Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]
- Quora. (2023).
- SpectraBase. (n.d.). Cyclopropanemethanol, 2-methyl-2-(4-methyl-3-pentenyl)-.
-
NIST. (n.d.). 2-Methylcyclopropanemethanol. [Link]
- SpectraBase. (n.d.). 2-Bromo-2-methylpropionic acid - Optional[1H NMR].
-
NIST. (n.d.). Propane, 2-bromo-2-methyl-. [Link]
- ChemicalBook. (n.d.). 2-Bromo-2-methylpropane(507-19-7) 13C NMR spectrum.
- BLD Pharm. (n.d.). 141836-31-9|(2-(Bromomethyl)cyclopropyl)methanol.
- Homework.Study.com. (n.d.). When 1-bromo-2-methylcyclopentane undergoes solvolysis in methanol, five major products are...
Sources
- 1. PubChemLite - (2-bromo-2-methylcyclopropyl)methanol (C5H9BrO) [pubchemlite.lcsb.uni.lu]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. (2-Methylcyclopropyl)methanol | C5H10O | CID 138655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylcyclopropanemethanol [webbook.nist.gov]
- 7. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 2-Bromo-2-methylpropane(507-19-7) 13C NMR spectrum [chemicalbook.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. fishersci.fi [fishersci.fi]
- 14. 2-Bromo-2-methylpropane - Safety Data Sheet [chemicalbook.com]
- 15. dept.harpercollege.edu [dept.harpercollege.edu]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scientificupdate.com [scientificupdate.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. chem.libretexts.org [chem.libretexts.org]
